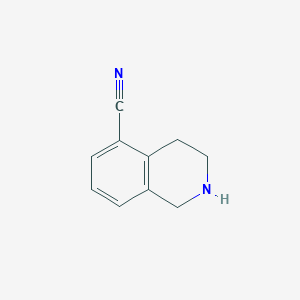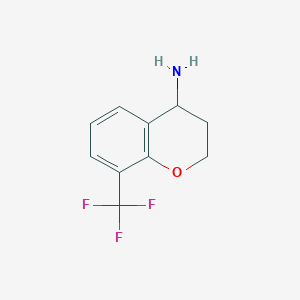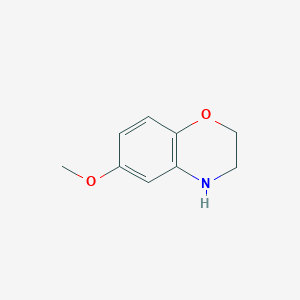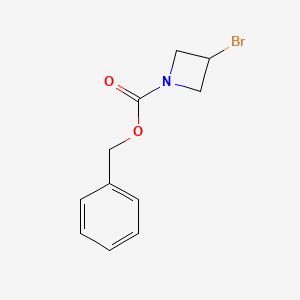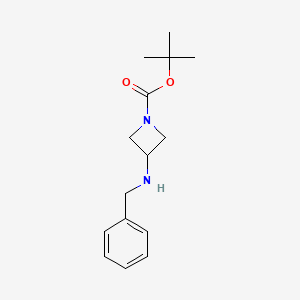
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .
Molecular Structure Analysis
The InChI string of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 41.6 Ų .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Protected 3-Haloazetidines
- Summary of Application: This compound is used in the synthesis of protected 3-haloazetidines, which are important heterocycles found in a variety of natural products and pharmaceutical compounds .
- Methods of Application: The compound is prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .
- Results or Outcomes: These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .
Application 2: Preparation of Baricitinib
- Summary of Application: This compound is used in the synthesis of baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, which displays potent anti-inflammatory activity .
- Methods of Application: The synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor .
- Results or Outcomes: This procedure is reasonable, green, and suitable for industrial production .
Application 3: Preparation of Various Therapeutic Agents
- Summary of Application: This compound can be used for preparing various therapeutic agents, including Janus kinase 3 (JAKS) for immunosuppression and transplant rejection, a second class of HCV protease inhibitors for the treatment of HCV genotype 1 infection, novel aminoglycoside compounds with antibacterial activity, and more .
- Methods of Application: The specific methods of application vary depending on the therapeutic agent being prepared .
- Results or Outcomes: These therapeutic agents have potential applications in treating a variety of diseases, including inflammatory disorders, autoimmune disorders, cancer, and other diseases .
Propiedades
IUPAC Name |
tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585746 | |
| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |
CAS RN |
939760-33-5 | |
| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)
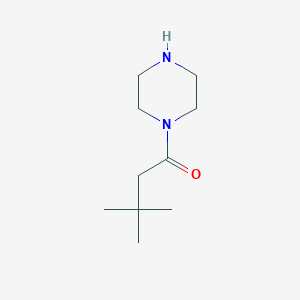
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)




